Indinavir hydrate Indinavir hydrate Indinavir is a synthetic hydroxyaminopentane amide agent that selectively inhibits the protease of both human immunodeficiency virus 1 and 2. The incorporation of a basic amine into the hydroxyethylene backbone improves its aqueous solubility and its oral bioavailability.
A potent and specific HIV protease inhibitor that appears to have good oral bioavailability.
Brand Name: Vulcanchem
CAS No.: 180683-37-8
VCID: VC0559710
InChI: InChI=1S/C36H47N5O4.H2O/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);1H2/t28-,29+,31+,32-,33+;/m1./s1
SMILES: CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.O
Molecular Formula: C36H49N5O5
Molecular Weight: 631.8 g/mol

Indinavir hydrate

CAS No.: 180683-37-8

Cat. No.: VC0559710

Molecular Formula: C36H49N5O5

Molecular Weight: 631.8 g/mol

* For research use only. Not for human or veterinary use.

Indinavir hydrate - 180683-37-8

CAS No. 180683-37-8
Molecular Formula C36H49N5O5
Molecular Weight 631.8 g/mol
IUPAC Name (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate
Standard InChI InChI=1S/C36H47N5O4.H2O/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);1H2/t28-,29+,31+,32-,33+;/m1./s1
Standard InChI Key XTYSXGHMTNTKFH-BDEHJDMKSA-N
SMILES CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.O

Physical and Chemical Properties

Molecular Formula and Weight

Indinavir hydrate possesses the molecular formula C36H47N5O4·H2O with a calculated molecular weight of 631.8 g/mol . By comparison, the parent sulfate salt form has the molecular formula C36H47N5O4·H2SO4 with a molecular weight of 711.88 .

Solubility Profile

The solubility characteristics of indinavir compounds significantly impact their pharmaceutical applications. Indinavir sulfate, which can convert to the hydrate form, demonstrates high solubility in aqueous and organic media. It is reported to be very soluble in water and in methanol . The WHO pharmacopoeia similarly indicates that indinavir sulfate is freely soluble in water and soluble in methanol . These solubility properties influence formulation approaches and bioavailability.

Pharmaceutical Considerations

Quality Standards and Identification

Pharmaceutical-grade indinavir compounds must meet stringent quality standards. According to WHO pharmacopoeia guidelines, indinavir sulfate should contain not less than 98.5% and not more than 101.0% of the compound, calculated with reference to the anhydrous and ethanol-free substance . Identification methods include thin-layer chromatography using silica gel as the coating substance and a mixture of dichloromethane and 2-propanol as the mobile phase .

Stability Considerations

The conversion between ethanolate and hydrate forms of indinavir upon exposure to environmental conditions highlights important stability considerations. This transformation between different solvated states can potentially impact the compound's pharmaceutical properties, including dissolution rate, bioavailability, and shelf life. Manufacturers must account for these conversion dynamics in formulation and packaging decisions.

Therapeutic Mechanism and Activity

Mechanism of Action

Indinavir functions as a potent HIV-1 protease inhibitor. HIV-1 protease is an enzyme essential for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins required for the formation of infectious HIV-1 particles. Indinavir binds to the protease active site, inhibiting enzymatic activity and preventing viral polyprotein cleavage . This inhibition results in the formation of immature, non-infectious viral particles, thereby interrupting the HIV replication cycle.

Antiretroviral Activity Profile

The in vitro efficacy of indinavir demonstrates significant antiviral potency across various cell systems. Studies have evaluated its activity in:

  • Cell lines of lymphoblastic origin

  • Cell lines of monocytic origin

  • Peripheral blood lymphocytes

Against diverse HIV-1 variants, including laboratory-adapted strains, primary clinical isolates, and clinical isolates resistant to other antiretroviral agents, indinavir exhibits an IC95 (95% inhibitory concentration) ranging from 25 to 100 nM .

Advanced Delivery Systems and Cellular Pharmacokinetics

Intracellular Accumulation Dynamics

Research on indinavir has demonstrated its ability to achieve significant intracellular concentrations, which is crucial for antiretroviral efficacy. Studies using CEMx174 cells have quantified the cellular accumulation of indinavir in different formulations and its persistence over time .

Lipid Nanoparticle Delivery Technology

Recent research has explored enhanced delivery systems for indinavir using lipid nanoparticle (LNP) technology. These advanced formulations incorporate targeting ligands, particularly those directed at CD4 receptors, to improve cellular uptake and retention . The preparation methodology involves:

  • Dissolving lipids and drug in methanol:chloroform (1:1 v/v)

  • Drying the mixture under nitrogen gas into a thin film

  • Overnight vacuum desiccation

  • Rehydration in buffer solution

  • Size reduction to approximately 100 nm through sonication

Comparative Intracellular Concentrations

The effectiveness of different indinavir formulations in achieving and maintaining intracellular drug concentrations has been quantified. Table 1 presents comparative data on intracellular indinavir levels achieved with different formulations:

Indinavir FormulationIntracellular Indinavir (ng/10^5 CEMx174 cells)
Day 0
6.25 μM
Soluble2,774±53
Untargeted DSPC:DSPE-mPEG34±10*
CD4-BP2-LNP3,105±164
CD4-BP4-LNP3,584±62*

*Significant at p<0.05 compared to soluble drug

This data reveals several important findings:

  • CD4-targeted lipid nanoparticles (especially CD4-BP4-LNP) significantly enhance initial cellular drug uptake compared to conventional soluble formulations

  • The CD4-BP4-LNP formulation at 25 μM concentration achieved intracellular levels 74.5% higher than soluble indinavir at the same concentration

  • CD4-targeted formulations maintain substantially higher intracellular drug levels after four days

  • Untargeted nanoparticles show inferior performance compared to even conventional soluble formulations

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :